molecular formula C4F6O3 B123094 Trifluoroacetic anhydride CAS No. 407-25-0

Trifluoroacetic anhydride

Cat. No.: B123094
CAS No.: 407-25-0
M. Wt: 210.03 g/mol
InChI Key: QAEDZJGFFMLHHQ-UHFFFAOYSA-N
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Description

Trifluoroacetic anhydride is a chemical compound with the molecular formula C4F6O3. It is the acid anhydride of trifluoroacetic acid and is a perfluorinated derivative of acetic anhydride. This compound is a colorless liquid with a pungent odor and is known for its strong acidity and reactivity. It is widely used in organic synthesis due to its ability to introduce trifluoroacetyl groups into various molecules .

Mechanism of Action

Target of Action

Trifluoroacetic anhydride (TFAA) is primarily used in organic synthesis . It targets a variety of organic compounds, including carboxylic acids, alcohols, and amines . It is particularly effective in promoting reactions of carboxylic acids .

Mode of Action

TFAA interacts with its targets through nucleophilic acyl substitution, Friedel-Crafts acylation, and acylation of unsaturated compounds . It can also promote other electrophilic aromatic substitution reactions, including nitration, sulfonation, and nitrosylation . TFAA can be used as a dehydrating agent and as an activator for the Pummerer rearrangement .

Biochemical Pathways

TFAA is involved in various biochemical pathways in organic synthesis. For instance, it can be used in place of oxalyl chloride in the Swern oxidation, allowing temperatures up to −30 °C . With sodium iodide, it reduces sulfoxides to sulfides .

Pharmacokinetics

It’s known that tfaa is a liquid at room temperature and reacts violently with water .

Result of Action

The result of TFAA’s action depends on the specific reaction it’s used in. For example, in the Swern oxidation, it can convert alcohols into carbonyl compounds . In reactions with amines, it can introduce the trifluoroacetyl group .

Action Environment

The action of TFAA can be influenced by environmental factors. For instance, it should be used in a well-ventilated environment to avoid inhalation . It should be stored in sealed containers, away from fire sources and oxidizing agents . The handling of TFAA should follow chemical safety operation procedures, and personal protective equipment, such as gloves and glasses, should be used .

Preparation Methods

Trifluoroacetic anhydride can be synthesized through several methods:

Chemical Reactions Analysis

Trifluoroacetic anhydride undergoes various types of chemical reactions:

    Acylation Reactions: It is used to introduce trifluoroacetyl groups into molecules, making it a valuable reagent in organic synthesis. For example, it can acylate amines, alcohols, and phenols.

    Dehydration Reactions: Similar to acetic anhydride, it can act as a dehydrating agent in various reactions.

    Electrophilic Aromatic Substitution: It promotes reactions such as nitration, sulfonation, and nitrosylation of aromatic compounds.

    Swern Oxidation: It can be used in place of oxalyl chloride in the Swern oxidation, allowing the oxidation of alcohols to aldehydes or ketones at temperatures up to -30°C.

    Reduction Reactions: With sodium iodide, it reduces sulfoxides to sulfides

Scientific Research Applications

Trifluoroacetic anhydride has numerous applications in scientific research:

Comparison with Similar Compounds

Trifluoroacetic anhydride is unique due to its high reactivity and the presence of trifluoromethyl groups. Similar compounds include:

Properties

IUPAC Name

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate
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InChI

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAEDZJGFFMLHHQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Molecular Formula

C4F6O3
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DSSTOX Substance ID

DTXSID90861920
Record name Trifluoroacetic anhydride
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Molecular Weight

210.03 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride
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Record name Trifluoroacetic anhydride
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Vapor Pressure

41.2 [mmHg]
Record name Trifluoroacetic anhydride
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CAS No.

407-25-0
Record name Trifluoroacetic anhydride
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Record name Trifluoroacetic anhydride
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Record name TRIFLUOROACETIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

To 20 g of the compound of Example 20B suspended in 60 ml dichloromethane was added at -20° C. a solution of 100 ml trifluoroacetic acid anhydride in 40 ml dichloromethane. While stirring, an orange colored solution was obtained after 30 minutes. The solution was then stirred at 0° C. for one hour. The color turned to a dark green. The solvent, excess trifluoroacetic acidanhydride and formed trifluoroacetic acid was then distilled of in vacuo at room temperature. After evaporation with an oil-vacuo for additional one hour a beige foam was obtained. This was stirred with 150 ml ether and cooled to -20° C. A dark red suspension was obtained. After filtration and washing with ether and hexane the title compound was obtained as a beige solid (20.4 g). The compound is unstable and must be immediately used for further transformation.
[Compound]
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Synthesis routes and methods II

Procedure details

Epoxidation of the 21-methoxy compound (7) with hexafluoroacetone trihydrate and 30% hydrogen peroxide produce a 2:1 mixture of 5α,10α- and 5β,10β-epoxides (8) as evidenced by NMR. As attempts to isolate pure 5α,10α-epoxide (8) were unsuccessful, the crude mixture was used directly on to the copper (I) catalyzed Grignard reaction, to obtain the 11β-[4-(N,N-dimethylamino)phenyl] derivative (9). Hydrolysis with trifluoroacetic acid restored the 4,9-diene-3,20-dione structure (10). Acetylation of the 17α-hydroxy compound (10) with the mixed anhydride formed from trifluoroacetic anhydride and acetic acid afforded the desired 19-norprogesterone compound (11).
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Synthesis routes and methods III

Procedure details

A mixture of 0.5 g (2.16 mmol) of this 4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, 20 ml of glacial acetic acid and 5 ml of methylene chloride was cooled to 10° in an ice bath. A solution of 1 ml of iodine monochloride in 1 ml of acetic acid was added slowly over a period of 5 minutes Following the addition, the mixture was stirred for 45 minutes and was then diluted with water and a aqueous solution of sodium bisulfite. The product was extracted with ether. The extracts were washed with water, dried and evaporated. Crystallization of the residue from hexane yielded colorless crystals with m.p. 78°-80°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Trifluoroacetic anhydride has a molecular formula of C4F6O3 and a molecular weight of 210.03 g/mol.

ANone: Yes, [] characterized carboxylic-trifluoroacetic mixed anhydrides using 1H and 13C NMR. This approach allows for the identification of these mixed anhydrides, which are formed rapidly at room temperature when this compound reacts with a carboxylic acid or even with carboxylic anhydrides in the presence of trifluoroacetic acid.

ANone: this compound is a versatile reagent used in various organic reactions, including:

  • Acylation: It efficiently acylates alcohols, phenols [], and amines [, ] to form trifluoroacetyl derivatives.
  • Dehydration: It acts as a potent dehydrating agent, facilitating ring closures and eliminations. [, ]
  • Promoting Click Reactions: It can participate in copper(I)-catalyzed interrupted click reactions, leading to the formation of trifluoromethyl-substituted 1,2,4-triazinones from azides and alkynes. []
  • Oxidation: It catalyzes the oxidation of isonitriles to isocyanates using DMSO as the oxidant. []

ANone: Certainly! One interesting example is its ability to mediate the conversion of phosphylthionates (P=S) and phosphylselenonates (P=Se) to their corresponding phosphate (P=O) derivatives. This transformation highlights its utility in modifying organophosphorus compounds. []

ANone: Research indicates that this compound exhibits significantly faster reaction rates for trifluoroacetylating alcohols and phenols in carbon tetrachloride compared to acetyl trifluoroacetate. []

ANone: Yes, pyridine bases have been shown to effectively catalyze the trifluoroacetylation of phenols when using this compound, but they do not have the same catalytic effect on alcohols or thiophenol. This selective catalysis is attributed to the enhanced nucleophilicity of phenolic compounds arising from hydrogen bonding with the base. []

ANone: this compound is known to be moisture-sensitive and should be handled with care. It decomposes in the presence of water to form trifluoroacetic acid.

ANone: When seeking alternatives to this compound, it's crucial to consider factors such as reactivity, selectivity, cost, and environmental impact. For instance, while acetic anhydride can be used in some acylation reactions, it might not provide the same level of reactivity or selectivity as this compound. []

ANone: Yes, this compound is corrosive and can cause severe burns upon contact with skin. [] Appropriate personal protective equipment should be worn when handling this reagent.

ANone: Various analytical techniques can be employed to monitor reactions involving this compound, including:

  • NMR Spectroscopy: 1H and 13C NMR are useful for characterizing starting materials, intermediates, and products. []
  • Gas Chromatography (GC): Coupled with suitable detectors like flame ionization detection (FID) or mass spectrometry (MS), GC is valuable for analyzing volatile compounds and reaction mixtures. []
  • High-Performance Liquid Chromatography (HPLC): This technique aids in separating, identifying, and quantifying reaction components. []
  • Titration: The TFAA-I (this compound-sodium iodide) reagent can be utilized for titrimetric determination of various compounds, such as sulfoxides, sulphimides, arene-N-oxides, nitrones, nitroxide radicals, and nitroso compounds, on a micromole scale. This method relies on the stoichiometric release of iodine upon reaction with these compounds. []

ANone: Yes, the production and use of this compound raise environmental concerns. Research highlights the environmental burden associated with its production and the importance of exploring greener alternatives. Life cycle assessment (LCA) studies have been conducted to evaluate the environmental impact of using this compound in pharmaceutical production processes, such as that of sitagliptin. These studies indicate that the chemical materials used, especially this compound, contribute significantly to the overall environmental impact, particularly in categories such as human toxicity, climate change, and resource depletion. []

ANone: High-throughput screening, aided by machine learning, offers a promising approach to identify greener substitutes for this compound. By leveraging molecular descriptors and LCA data, researchers can predict the environmental impact of potential substitutes and select those with reduced environmental footprints. This approach holds potential for optimizing pharmaceutical manufacturing processes and minimizing their environmental impact. For example, 1,2-ethanediyl ester has been identified as a potential greener substitute. []

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